(S)-1-Boc-2-cyanopyrrolidine CAS number
(S)-1-Boc-2-cyanopyrrolidine CAS number
An In-Depth Technical Guide to (S)-1-Boc-2-cyanopyrrolidine (CAS: 228244-04-0) for Advanced Drug Discovery
Abstract
(S)-1-Boc-2-cyanopyrrolidine, identified by CAS number 228244-04-0, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrrolidine ring with a stereodefined nitrile group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group, makes it an exceptionally versatile intermediate for synthesizing complex, biologically active molecules.[1][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering in-depth insights into its physicochemical properties, robust synthetic protocols with mechanistic explanations, purification strategies, and critical applications. A significant focus is placed on its role as a key precursor for Dipeptidyl Peptidase-IV (DPP-4) inhibitors, such as Vildagliptin, which are instrumental in the management of type-II diabetes.[3][4]
Physicochemical Properties and Characterization
(S)-1-Boc-2-cyanopyrrolidine is a stable, crystalline solid under standard conditions, though it exhibits sensitivity to moisture and light, necessitating careful storage.[5][6] The Boc group provides stability and enhances solubility in common organic solvents, while the chiral cyanopyrrolidine core is the primary contributor to its utility in asymmetric synthesis.[2]
Table 1: Key Physicochemical Properties
| Property | Value | References |
|---|---|---|
| CAS Number | 228244-04-0 | [1][5][6] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [1][5][6] |
| Molecular Weight | 196.25 g/mol | [1][5][6] |
| Appearance | Yellow crystalline powder / White to orange powder | [1][6][7] |
| Melting Point | 33 - 36 °C | [1][5][6][7] |
| Optical Rotation | [α]²⁰/D ≈ -105.5° (c=1 in Chloroform) | [1][6][7] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents. | [5][6] |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light and moisture. |[6][7][8] |
Synthesis and Mechanistic Insights
The most reliable and frequently employed synthesis of (S)-1-Boc-2-cyanopyrrolidine begins with L-proline, a readily available and inexpensive chiral starting material. The strategy involves a three-step sequence: Boc protection of the secondary amine, conversion of the carboxylic acid to a primary amide, and subsequent dehydration to the target nitrile.
Synthetic Workflow Overview
Caption: High-level workflow for the synthesis of (S)-1-Boc-2-cyanopyrrolidine.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl 2-carboxypyrrolidine-1-carboxylate (Boc-L-proline)
-
Rationale: The Boc group is installed to protect the pyrrolidine nitrogen from participating in subsequent reactions, ensuring regioselectivity. Sodium bicarbonate acts as a base to deprotonate the carboxylic acid and neutralize the acid formed during the reaction, driving the equilibrium towards the product.[9]
-
Protocol:
-
Suspend L-proline (1.0 equiv.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (3.0 equiv.) and stir the mixture at room temperature for 30 minutes until the solids dissolve.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv.) to the solution and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Adjust the pH of the remaining aqueous solution to ~2 using a 1M citric acid solution, resulting in the precipitation of the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Boc-L-proline as a white solid.[9]
-
Step 2: Synthesis of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (Boc-L-prolinamide)
-
Rationale: The conversion of the carboxylic acid to a primary amide is a prerequisite for the final dehydration step. This protocol uses a mixed anhydride method, where ethyl chloroformate activates the carboxylic acid, making it susceptible to nucleophilic attack by ammonia.[4]
-
Protocol:
-
Dissolve Boc-L-proline (1.0 equiv.) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (NMM, 1.1 equiv.) followed by the dropwise addition of ethyl chloroformate (1.1 equiv.), maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour to form the mixed anhydride.
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide (5.0 equiv.).
-
Slowly add the mixed anhydride solution from the first flask to the ammonium hydroxide solution with vigorous stirring, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the product with dichloromethane (DCM), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
-
Step 3: Synthesis of (S)-1-Boc-2-cyanopyrrolidine
-
Rationale: This final step involves the dehydration of the primary amide to a nitrile. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that readily accomplishes this transformation. Pyridine is used as a base to neutralize the trifluoroacetic acid byproduct.[4]
-
Protocol:
-
Dissolve the crude Boc-L-prolinamide (1.0 equiv.) in anhydrous DCM and cool to 0°C.
-
Add pyridine (2.5 equiv.) to the solution.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.5 equiv.) dropwise, keeping the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under vacuum to yield the crude product.
-
Purification and Quality Control
Purification of the final product is critical to remove any unreacted starting materials or byproducts. For (S)-1-Boc-2-cyanopyrrolidine, which is a low-melting solid, recrystallization is an effective method.
-
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or a mixture of ethyl acetate and hexanes.[10]
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath for 1-2 hours to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[10]
-
Dry the purified product under vacuum to a constant weight.
-
-
Analytical Validation: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The structure and stereochemical integrity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and by measuring the optical rotation.[11]
Applications in Medicinal Chemistry and Drug Development
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[12][13] The specific (S)-2-cyanopyrrolidine moiety is of paramount importance for its role as a proline mimic.[3]
Core Application: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
The primary application of (S)-1-Boc-2-cyanopyrrolidine is as a key intermediate in the synthesis of DPP-4 inhibitors, most notably Vildagliptin.[3][4][14] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to improved insulin secretion and suppressed glucagon release.[4]
The 2(S)-cyanopyrrolidine moiety is the core pharmacophore responsible for this activity. It binds to the active site of the DPP-4 enzyme, where the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630), leading to potent and long-lasting inhibition.[3]
Caption: Mechanism of action for DPP-4 inhibitors derived from (S)-1-Boc-2-cyanopyrrolidine.
Broader Utility in Drug Discovery
Beyond DPP-4 inhibitors, this chiral building block is valuable for:
-
Peptide Synthesis: As a constrained proline analogue for creating novel peptide structures.[1]
-
Asymmetric Synthesis: Acting as a chiral auxiliary to control stereochemistry in complex synthetic routes.[1]
-
Scaffold for Novel Therapeutics: The pyrrolidine ring is a versatile scaffold for developing agents targeting a wide range of diseases, including neurological disorders and infectious diseases.[1][15]
Safety, Handling, and Storage
While a comprehensive safety assessment has not been performed on this specific compound, related structures and general laboratory chemical safety principles should be strictly followed.
Table 2: GHS Hazard Information (Anticipated)
| Hazard | Category | Pictogram | Statement | References |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | GHS07 | H302: Harmful if swallowed | |
| Skin Irritation | Category 2 | GHS07 | H315: Causes skin irritation | [16][17] |
| Eye Irritation | Category 2 | GHS07 | H319: Causes serious eye irritation | [16][17] |
| STOT-SE | Category 3 | GHS07 | H335: May cause respiratory irritation |[16][17] |
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[6][7][8] Protect from moisture and light.[5][6] The use of an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[6][7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(S)-1-Boc-2-cyanopyrrolidine is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry and versatile functional groups provide a reliable foundation for the synthesis of sophisticated pharmaceutical agents. The robust and scalable synthetic routes from L-proline, coupled with its proven utility in constructing high-value therapeutics like DPP-4 inhibitors, solidify its status as an indispensable building block for researchers aiming to develop the next generation of medicines.
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ResearchGate. Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). Available at: [Link]
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Chemdad. (S)-1-Boc-2-cyanopyrrolidine. Available at: [Link]
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Anireddy, J. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]
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Iacovo, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. Available at: [Link]
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PubChem - NIH. 2-Cyanopyrrolidine 1. Available at: [Link]
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Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity. Available at: [Link]
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